3-ブロモ-2-クロロ-6-(クロロメチル)ピリジン

説明

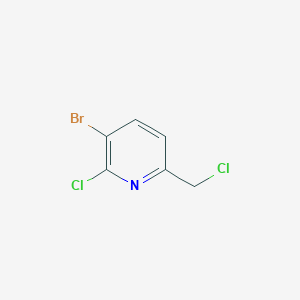

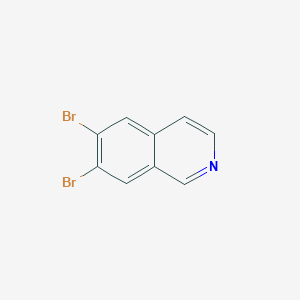

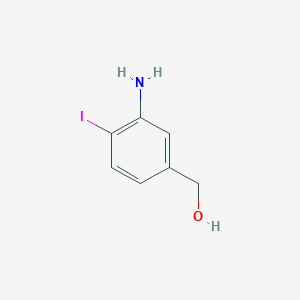

“3-Bromo-2-chloro-6-(chloromethyl)pyridine” is a chemical compound with the molecular formula C6H4BrCl2N . It is a solid or liquid substance under normal conditions . The IUPAC name for this compound is 3-bromo-2-chloro-6-(chloromethyl)pyridine .

Synthesis Analysis

The synthesis of 2-bromo-6-chloromethylpyridine has been reported in the literature . The synthesis involves the use of 2,6-dibromopyridine as a starting material, which is then reacted with isopropylmagnesium chloride lithium chloride complex (Turbo Grignard) and cyanuric chloride . This method is considered safer and requires milder reaction conditions than conventional methods .

Molecular Structure Analysis

The molecular structure of “3-Bromo-2-chloro-6-(chloromethyl)pyridine” consists of a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The pyridine ring is substituted at the 3rd position with a bromine atom, at the 2nd position with a chlorine atom, and at the 6th position with a chloromethyl group .

Physical And Chemical Properties Analysis

The molecular weight of “3-Bromo-2-chloro-6-(chloromethyl)pyridine” is 240.91 . It is a solid or liquid substance under normal conditions .

科学的研究の応用

化学的性質

“3-ブロモ-2-クロロ-6-(クロロメチル)ピリジン”の分子量は240.91であり、IUPAC名は3-ブロモ-2-クロロ-6-(クロロメチル)ピリジンです . 通常は2-8℃の温度で不活性雰囲気下で保管されます .

安全性情報

この化合物は、危険性表示H315-H318-H335で危険物に分類されます . 予防措置には、粉塵/煙霧/ガス/ミスト/蒸気/スプレーを吸い込まないようにし、取り扱った後は手を十分に洗うことが含まれます .

合成

3-ブロモ-2-クロロ-6-(クロロメチル)ピリジンは、3-アミノ-2-クロロピリジンまたは2-クロロ-3-ピリジンアミンから合成することができます .

農薬用途

3-ブロモ-2-クロロ-6-(クロロメチル)ピリジンを使用して合成できるトリフルオロメチルピリジン(TFMP)は、農薬業界で広く使用されています . 20種類以上の新しいTFMP含有農薬がISO一般名を取得しています .

医薬品用途

いくつかのTFMP誘導体は、医薬品および獣医業界で使用されています . TFMP部分を有する5つの医薬品と2つの獣医製品が市販されています .

将来の用途

フッ素原子のユニークな物理化学的特性とピリジン部分のユニークな特性により、TFMP誘導体は将来の用途にとって有望な候補です .

分子構造解析

分子静電ポテンシャル(MEP)、電子局在化関数(ELF)、および局在軌道ロケーター(LOL)を使用して、分子の表面の電子の分布と反応部位を分析することができます .

Safety and Hazards

“3-Bromo-2-chloro-6-(chloromethyl)pyridine” is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper safety measures should be taken while handling this compound, including wearing appropriate protective clothing and eye/face protection .

作用機序

Target of Action

It is known that halogenated pyridines, such as this compound, are often used in organic synthesis, particularly in cross-coupling reactions .

Mode of Action

3-Bromo-2-chloro-6-(chloromethyl)pyridine is likely to interact with its targets through a mechanism known as Suzuki–Miyaura cross-coupling . This process involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . The 3-Bromo-2-chloro-6-(chloromethyl)pyridine, being a halogenated compound, can participate in this reaction as an electrophile .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which 3-Bromo-2-chloro-6-(chloromethyl)pyridine may participate, is a key step in many synthetic pathways . This reaction is used to form carbon-carbon bonds, a fundamental process in organic chemistry . The downstream effects of this reaction depend on the specific context in which the reaction is used.

Result of Action

The molecular and cellular effects of 3-Bromo-2-chloro-6-(chloromethyl)pyridine’s action are largely dependent on the specific context in which it is used. In the context of organic synthesis, its primary effect is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction .

Action Environment

The action, efficacy, and stability of 3-Bromo-2-chloro-6-(chloromethyl)pyridine can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at temperatures between 2-8°C to maintain its stability . Furthermore, the efficacy of its participation in Suzuki–Miyaura cross-coupling reactions can be influenced by factors such as the choice of catalyst, temperature, and solvent .

特性

IUPAC Name |

3-bromo-2-chloro-6-(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrCl2N/c7-5-2-1-4(3-8)10-6(5)9/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USBIKEYDQFFBHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1CCl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl (7-bromoimidazo[1,2-a]pyridin-2-yl)carbamate](/img/structure/B1383106.png)

![tert-Butyl 6-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B1383107.png)

![5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1383110.png)

![8-Bromo-1,4-dioxa-spiro[4.5]dec-7-ene](/img/structure/B1383118.png)

![Benzyl 4-chloro-2-(methylsulfonyl)-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate](/img/structure/B1383124.png)

![tert-Butyl 1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1383126.png)